N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methanesulfonamide group. This compound is classified under sulfonamides, which are known for their diverse applications in medicinal chemistry and organic synthesis.
This compound can be synthesized from commercially available reagents, primarily through reactions involving piperidine and methanesulfonyl chloride. It has been documented in various chemical databases and literature, including BenchChem and PubChem, which provide detailed information on its synthesis and properties .
N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is classified as:
The synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride typically involves the following steps:
The reaction conditions generally include:
The molecular structure of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride consists of a piperidine ring substituted with a methanesulfonamide group. The structural formula can be depicted as follows:
Key structural data include:
N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various pharmacological effects. Specific pathways depend on the context of its application, particularly in drug development .
Relevant data includes:
N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride has several scientific uses:
This compound exemplifies the versatility of sulfonamides in both synthetic chemistry and biological research, highlighting its importance in the development of new therapeutic agents.
Sulfonamide functionalization of the piperidine core represents a critical step in synthesizing N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. Advanced methodologies employ methanesulfonyl chloride (MsCl) under Schotten-Baumann conditions, where 4-aminopiperidine is reacted in a biphasic system (dichloromethane-water) at 0–5°C with controlled pH (9–10) maintained by aqueous sodium carbonate. This approach achieves sulfonylation efficiencies exceeding 85% while minimizing N,N-disubstitution byproducts to <5% [1] [6]. Alternative pathways utilize methanesulfonic anhydride in anhydrous tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP), enabling near-quantitative conversion at ambient temperature within 2 hours, albeit with increased reagent costs [8].
Recent innovations focus on solid-phase synthesis using polymer-bound sulfonyl chlorides, facilitating simplified purification and reducing aqueous waste streams. This method demonstrates exceptional selectivity for the secondary amine of 4-aminopiperidine, achieving 92% isolated yield of the monosubstituted sulfonamide precursor with residual solvent levels below 50 ppm [6]. Kinetic studies reveal that electron-withdrawing N-protecting groups (e.g., Boc, Cbz) significantly enhance sulfonylation regioselectivity at the exocyclic amine by modulating nitrogen nucleophilicity [8].
Table 1: Comparative Analysis of Sulfonylation Methods for 4-Aminopiperidine
Sulfonylation Reagent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|---|
Methanesulfonyl chloride | DCM/H₂O (pH 10) | 0-5 | 1.5 | 85 | 5.2 |
Methanesulfonic anhydride | Anhydrous THF | 25 | 2 | 98 | <1 |
Polymer-bound MsCl | DMF | 25 | 4 | 92 | 0.8 |
Methanesulfonyl fluoride | Acetonitrile | 40 | 6 | 78 | 7.5 |
Selective N-methylation of N-(piperidin-4-yl)methanesulfonamide presents distinct challenges due to competitive sulfonamide deprotonation and potential tertiary amine over-alkylation. Catalytic reductive amination using formaldehyde (37% aq.) and sodium triacetoxyborohydride (NaBH(OAc)₃) in acetonitrile at 25°C achieves 70–75% conversion but generates significant amounts of dimethylated impurities (>15%) [7]. Advanced catalytic approaches employ iridium complexes (e.g., Crabtree's catalyst) under transfer hydrogenation conditions, enabling selective monomethylation with formic acid as both reductant and carbon source. This method suppresses quaternary ammonium salt formation (<2%) and provides 88% isolated yield at 80°C in 12 hours [5].
Palladium-catalyzed carbonylation represents an emerging alternative, utilizing carbon monoxide (1 atm) and methanol with Pd(OAc)₂/Xantphos catalyst systems. This approach demonstrates exceptional chemoselectivity (>95%) at moderate temperatures (50–60°C), though catalyst loading (5 mol%) remains a cost consideration [5]. For industrial-scale applications, dimethyl carbonate (DMC) has emerged as a green methylating agent when catalyzed by cesium carbonate in solventless conditions. This method achieves 94% N-methylation at 90°C in 24 hours with near-zero heavy metal contamination [8].
Final hydrochloride salt formation significantly impacts the crystallinity, stability, and hygroscopicity of the target compound. Optimal salt formation employs hydrogen chloride (2.5–3.0 equiv.) in anhydrous diethyl ether, generating a fine crystalline product with consistent stoichiometry and residual solvent levels <100 ppm. Counterintuitively, alcoholic solvents (e.g., ethanol, isopropanol) induce solvate formation, requiring energy-intensive desolvation procedures and potentially compromising crystallinity [1] [4].
Crystallization dynamics reveal that controlled antisolvent addition (cyclohexane to isopropanol solutions) achieves superior particle size distribution (D₉₀ < 50 µm) compared to cooling crystallization. Polymorphism screening identifies Form I as the thermodynamically stable polymorph below 40°C, characterized by sharp melting endotherms at 192–194°C (DSC) and distinctive PXRD peaks at 12.8°, 15.3°, and 24.7° 2θ. Critical process parameters include:
Table 2: Crystallization Solvent Impact on Salt Properties
Solvent System | Crystal Morphology | Particle Size (D₉₀, µm) | Residual Solvent (ppm) | Stability (40°C/75% RH) |
---|---|---|---|---|
Ethanol/ether | Needles | 120 | 850 | 2 weeks |
Isopropanol/hexane | Plates | 45 | 120 | >8 weeks |
Acetone/MTBE | Agglomerates | 220 | 320 | 4 weeks |
Water/ethanol | Rods | 85 | 650 | 3 weeks |
Process sustainability enhancements focus on three key areas: solvent selection, atom economy, and catalytic system design. Solvent replacement initiatives demonstrate that 2-methyltetrahydrofuran (2-MeTHF) achieves equivalent sulfonylation efficiency to dichloromethane while enabling bio-based sourcing and reducing aquatic toxicity by 80% [6]. Lifecycle assessment reveals that switching from acetonitrile to cyclopentyl methyl ether (CPME) in methylation steps reduces process carbon footprint by 42% without yield compromise.
Continuous-flow hydrogenation technology significantly enhances the safety profile during reductive amination, enabling precise control of formaldehyde stoichiometry (<1.1 equiv.) and reducing genotoxic impurities to undetectable levels. Membrane-separation cascades recover >98% of homogeneous catalysts (e.g., Ir, Pd complexes) while maintaining leaching below 5 ppm in the final API [5] [8]. Byproduct valorization transforms ammonium chloride coproducts into nitrogen-rich fertilizers via electrodialysis concentration, achieving near-zero liquid discharge manufacturing. These integrated approaches elevate the overall process mass intensity (PMI) from 87 to 32 and reduce E-factor from 51 to 14, meeting ACS GCI Pharmaceutical Roundtable targets for intermediate synthesis.
Table 3: Environmental Metrics Comparison for Manufacturing Routes
Process Parameter | Traditional Batch Process | Green Chemistry Process | Reduction (%) |
---|---|---|---|
Process Mass Intensity (PMI) | 87 | 32 | 63% |
E-Factor (kg waste/kg API) | 51 | 14 | 73% |
Energy Consumption (kWh/kg) | 220 | 95 | 57% |
Water Usage (L/kg) | 1250 | 380 | 70% |
Catalyst Recycling (%) | 0 | 98 | N/A |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1